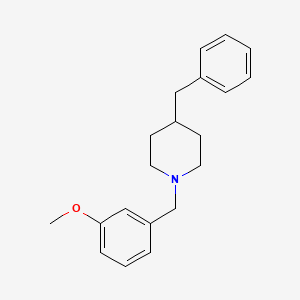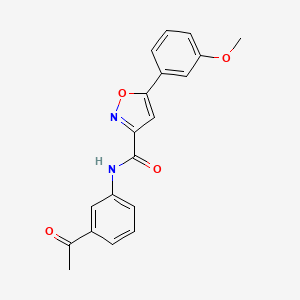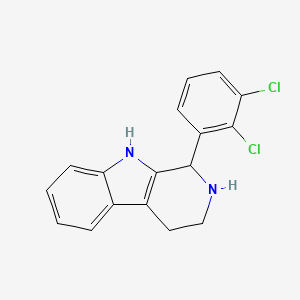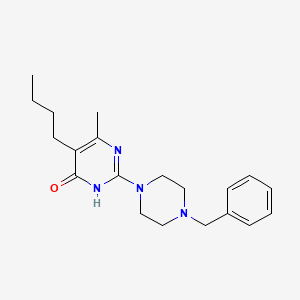![molecular formula C19H34N4O B6073508 2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073508.png)
2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol, also known as PNU-69176E, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, and is implicated in the pathophysiology of neurological disorders such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of neuroinflammation. These effects are thought to underlie its therapeutic potential in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol in lab experiments is its high potency and selectivity for the α7 nAChR. However, its limited solubility in aqueous solutions can pose a challenge for experimental design. Additionally, the lack of clinical data on the safety and efficacy of this compound in humans limits its potential clinical translation.
Direcciones Futuras
There are several future directions for the study of 2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol. One area of research is the investigation of its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of more soluble analogs of this compound could improve its efficacy and translational potential. Finally, the elucidation of the exact mechanism of action of this compound could provide insights into the pathophysiology of neurological disorders and lead to the development of novel therapeutics.
Métodos De Síntesis
The synthesis of 2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol involves the reaction of 1-cyclohexyl-4-(piperazin-1-yl)butan-1-one with 5-isopropyl-3-(methylthio)-1H-pyrazole-4-carbaldehyde, followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to obtain this compound.
Aplicaciones Científicas De Investigación
2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been found to have antipsychotic effects and can reduce the symptoms of schizophrenia in animal models.
Propiedades
IUPAC Name |
2-[1-cyclohexyl-4-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O/c1-15(2)19-12-16(20-21-19)13-22-9-10-23(18(14-22)8-11-24)17-6-4-3-5-7-17/h12,15,17-18,24H,3-11,13-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGANKNDRFDJEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=C1)CN2CCN(C(C2)CCO)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6073452.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6073454.png)

![N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6073461.png)
![ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6073468.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide hydrochloride](/img/structure/B6073470.png)
![4-(2-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6073477.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6073478.png)

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-phenylethyl)-2-pyridinamine](/img/structure/B6073490.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B6073502.png)


